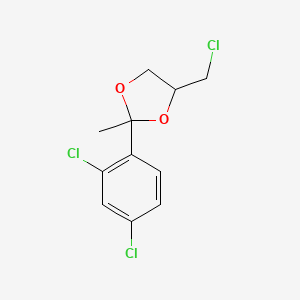
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a chloromethyl group and a dichlorophenyl group, making it a highly chlorinated molecule. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The chloromethyl group is introduced through a chloromethylation reaction, which involves the reaction of the dioxolane intermediate with formaldehyde and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1,3-Dioxolane, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-2-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-difluorophenyl)-2-methyl-: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its stability and resistance to degradation, making it a valuable compound for various applications.
属性
CAS 编号 |
106002-36-2 |
|---|---|
分子式 |
C11H11Cl3O2 |
分子量 |
281.6 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H11Cl3O2/c1-11(15-6-8(5-12)16-11)9-3-2-7(13)4-10(9)14/h2-4,8H,5-6H2,1H3 |
InChI 键 |
MCGOCWYKGYIDQA-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CCl)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
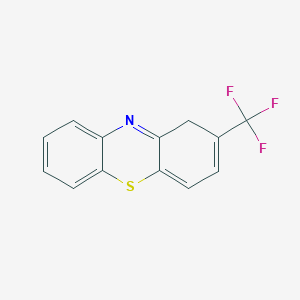
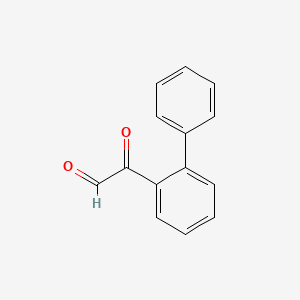
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
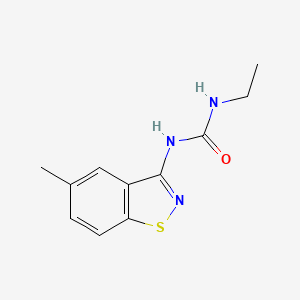
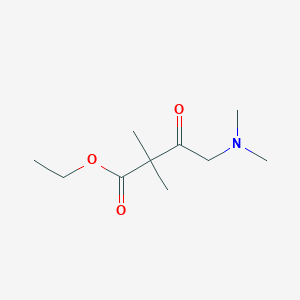




![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
